molecular formula C22H25N3O2 B2710577 N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide CAS No. 941921-33-1

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide

Cat. No.: B2710577
CAS No.: 941921-33-1
M. Wt: 363.461
InChI Key: SGQIKWQYRPOSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a synthetic small molecule compound featuring a benzhydrylpiperazine pharmacophore, a structure recognized for its significant potential in medicinal chemistry research. This compound is of high interest for investigating new therapeutic agents, particularly in the fields of bone metabolism disorders and enzyme inhibition. Compounds with the 4-benzhydrylpiperazin-1-yl acetamide scaffold have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, which are enzyme targets for conditions like glaucoma, epilepsy, and tumors . The benzhydrylpiperazine group acts as a "tail" that can be optimized for selective enzyme binding, making this class of compounds valuable for developing selective hCA inhibitors . Furthermore, structurally related N-benzoyl piperazine acetamide derivatives have demonstrated a powerful inhibitory effect on osteoclastogenesis—the process of bone-resorbing cell formation . Research on such analogues shows they can suppress the RANKL-induced signaling pathways (including NF-κB and MAPKs), downregulate osteoclast-specific genes (such as cathepsin K), and block the formation of F-actin rings in mature osteoclasts, thereby reducing bone resorption activity in vitro . Notably, these analogues have also shown efficacy in preventing bone loss in vivo models of osteoporosis, highlighting the therapeutic potential of this chemical class . The N-allyl substituent in this specific compound may influence its pharmacokinetic properties and interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQIKWQYRPOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human carbonic anhydrase (hCA). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2C_{22}H_{25}N_{3}O_{2}, with a molecular weight of approximately 363.461 g/mol. The compound features a piperazine ring, which is known for its pharmacological properties, making it a valuable scaffold in drug design.

This compound primarily acts as an inhibitor of human carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues. The inhibition of hCA affects the hydration of carbon dioxide, which can have downstream effects on physiological processes, including respiration and renal function.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against different isoforms of human carbonic anhydrases (hCA II and hCA VII). A comparative analysis showed that the compound stabilizes more interactions in the active site of hCA VII than in hCA II, suggesting a selective inhibition profile .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit anticancer properties , particularly against HeLa cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Cytotoxicity and Structure–Activity Relationship (SAR)

A structure–activity relationship (SAR) analysis has been conducted to understand the cytotoxic effects of this compound. It was found that modifications to the piperazine moiety significantly influence the cytotoxic potency against various cancer cell lines. For instance, certain substitutions on the benzene ring enhance the overall activity by improving binding affinity to target proteins.

Data Summary

Study Target Activity Key Findings
Inhibition StudyhCA II & VIISignificant inhibitionSelective interaction with hCA VII
Anticancer ActivityHeLa CellsCytotoxic effectsInduces apoptosis and cell cycle arrest
SAR AnalysisVarious Cell LinesPotency variationSubstitutions on piperazine enhance activity

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Carbonic Anhydrase Inhibition : This research provided crystallographic data demonstrating how the compound interacts with hCA isoforms, revealing insights into its selective inhibition mechanism .
  • Cytotoxicity Assessment : A comprehensive evaluation was conducted on various cancer cell lines, confirming that modifications to the compound's structure could significantly alter its effectiveness as an anticancer agent.
  • Therapeutic Implications : The findings suggest potential applications in treating conditions influenced by carbonic anhydrase activity, such as glaucoma and certain types of cancer, warranting further investigation into clinical applications .

Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

Mechanism of Action:
Recent studies have demonstrated that compounds containing the benzhydrylpiperazine moiety can effectively inhibit human carbonic anhydrases (hCAs), particularly isoforms II and VII. The inhibition mechanism involves the formation of stable complexes with the enzyme active sites, leading to a decrease in enzymatic activity, which is crucial for various physiological processes such as acid-base balance and fluid secretion.

Case Study:
A study published in the New Journal of Chemistry detailed the crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and hCA VII. The results indicated that the compound exhibited a higher number of polar and hydrophobic interactions with hCA VII compared to hCA II, suggesting a selective inhibition profile that could be exploited for therapeutic purposes .

Anticancer Properties

Therapeutic Potential:
The compound has shown promise in preclinical models for treating various cancers, including melanoma and breast cancer. Its ability to inhibit carbonic anhydrases may contribute to its anticancer effects by disrupting tumor microenvironment homeostasis.

Research Findings:
In vitro studies have indicated that N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of intracellular pH and the inhibition of tumor-associated angiogenesis, which are critical factors in cancer progression.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructureTarget EnzymeInhibition TypeCancer Type
This compoundStructurehCA II, hCA VIICompetitiveMelanoma, Breast Cancer
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideStructurehCA II, hCA VIICompetitiveVarious Tumors

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound shares a benzhydrylpiperazinyl-oxoacetamide backbone with several analogs (Table 1). Key structural differences lie in the substituents attached to the nitrogen or carbonyl groups:

Compound Name Key Substituents Notable Features Reference
N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide Allyl group, benzhydrylpiperazine Potential for enhanced lipophilicity -
Compound 6d () Sulfamoylbenzenesulfonamide Increased polarity due to sulfonamide
Compound 6h () Bis(4-fluorophenyl)methyl group Fluorine atoms may improve metabolic stability
D-24851 () Pyridinyl, chlorobenzyl-indole Microtubule inhibition, antitumoral activity
F12016 () 1,2-dimethylindole, acetylphenyl Unreported bioactivity in initial studies

Key Observations :

  • The allyl group in the target compound may confer moderate lipophilicity compared to polar sulfamoyl groups in 6d .
  • Fluorinated analogs (e.g., 6h) likely exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance .
  • D-24851’s indole-pyridinyl structure correlates with its microtubule-targeting mechanism, a feature absent in simpler benzhydrylpiperazine derivatives .

Key Observations :

  • High-yield syntheses (e.g., 99% for 2a) are achievable with optimized coupling conditions .
  • Lower yields (e.g., 70% for 5a) may arise from multi-step reactions or purification challenges .
  • The target compound’s synthesis would require careful optimization of the allylation step, which may introduce steric hindrance.

Physical and Pharmacological Properties

Melting Points
  • Benzhydrylpiperazine derivatives exhibit melting points ranging from 132°C to 230°C, influenced by substituent polarity and crystallinity . Fluorinated analogs (e.g., 6h) typically have higher melting points due to stronger intermolecular interactions .

Key Observations :

  • Lack of fluorination or sulfonamide groups could limit metabolic stability compared to 6h or 6d .

Q & A

Q. What safety protocols are essential for handling this compound in electrophysiology studies?

  • Methodology :
  • PPE : Nitrile gloves, face shields, and lab coats compliant with EN 166/ISO 374 standards.
  • Ventilation : Fume hoods with ≥0.5 m/s face velocity.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.